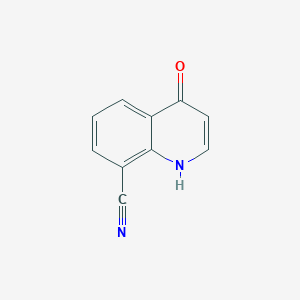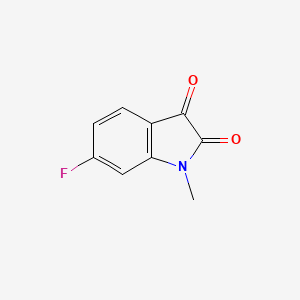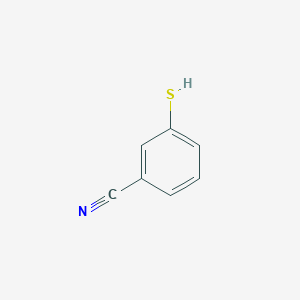
3-カルボキシチオモルホリンエチルエステル
概要
説明
Ethyl thiomorpholine-3-carboxylate (ETMC) is an organic compound with the molecular formula C7H12NO2S. It is a colorless, crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in the manufacture of polymers.
科学的研究の応用
C7H13NO2S C_7H_{13}NO_2S C7H13NO2S
および分子量175.25。これは、さまざまな科学研究用途で使用される汎用性の高い分子です。以下は、6つの異なる用途に焦点を当てた包括的な分析であり、それぞれに詳細なセクションがあります。カルボン酸エステルの合成
3-カルボキシチオモルホリンエチルエステルは、カルボン酸エステルの合成に使用され、有機化学では有機材料化合物、薬物分子、天然物に存在するため、重要な役割を果たします 。この化合物は、反応において求電子剤または求核剤として作用でき、それぞれ縮合反応またはSN2反応によってエステルの形成に寄与します。
医薬品研究
医薬品研究において、3-カルボキシチオモルホリンエチルエステルの誘導体は、潜在的な治療用途のために合成されます。 例えば、この化合物の誘導体は、抗菌活性について研究されており、アンピシリンやストレプトマイシンなどの標準薬との有効性を比較した研究が行われています .
Safety and Hazards
Ethyl thiomorpholine-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
- Thiomorpholine-3-carboxylate derivatives are part of the thiazole family, which includes compounds with diverse biological activities . These derivatives have been investigated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties.
Target of Action
Always consult reliable scientific sources for the most up-to-date information.🔍🧪📚 .
生化学分析
Biochemical Properties
Ethyl thiomorpholine-3-carboxylate plays a significant role in biochemical reactions, particularly in the reduction of imine bonds in brain substrates. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which specifically catalyzes the reduction of imine bonds in substrates like cystathionine ketimine and lanthionine ketimine . This interaction is crucial for the regulation of free intracellular concentrations of triiodothyronine and access to its nuclear receptors.
Cellular Effects
Ethyl thiomorpholine-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, thereby modulating cellular functions. For instance, its interaction with thiomorpholine-carboxylate dehydrogenase can impact the regulation of thyroid hormone levels, which in turn affects gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of ethyl thiomorpholine-3-carboxylate involves its binding interactions with specific biomolecules. It acts as a substrate for thiomorpholine-carboxylate dehydrogenase, leading to the reduction of imine bonds and the formation of 3,4-dehydro-thiomorpholine-3-carboxylate . This reaction is essential for maintaining the balance of certain metabolites in the brain and regulating thyroid hormone activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl thiomorpholine-3-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that it can influence cellular functions by modulating enzyme activities and metabolic pathways .
Dosage Effects in Animal Models
The effects of ethyl thiomorpholine-3-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and enzyme regulation. At higher doses, it may exhibit toxic or adverse effects, including disruption of metabolic pathways and enzyme inhibition . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
Ethyl thiomorpholine-3-carboxylate is involved in several metabolic pathways, particularly those related to the reduction of imine bonds. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which plays a key role in the metabolism of cystathionine ketimine and lanthionine ketimine . These interactions are crucial for maintaining the balance of metabolites and regulating metabolic flux.
Transport and Distribution
Within cells and tissues, ethyl thiomorpholine-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for understanding its overall impact on cellular functions.
Subcellular Localization
Ethyl thiomorpholine-3-carboxylate is localized in specific subcellular compartments, where it interacts with target biomolecules. It may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of ethyl thiomorpholine-3-carboxylate is important for its activity and function, as it ensures that it reaches the appropriate sites of action within the cell .
特性
IUPAC Name |
ethyl thiomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDSYPPZAPZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544837 | |
| Record name | Ethyl thiomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58729-31-0 | |
| Record name | Ethyl thiomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58729-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)






![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

